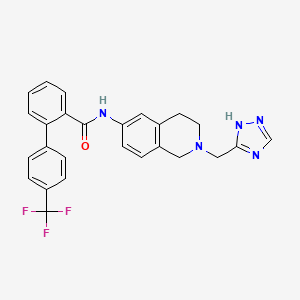

CP-31398 dihydrochloride

Description

Properties

IUPAC Name |

N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O.2ClH/c1-26(2)16-6-15-23-22-19-7-4-5-8-20(19)24-21(25-22)14-11-17-9-12-18(27-3)13-10-17;;/h4-5,7-14H,6,15-16H2,1-3H3,(H,23,24,25);2*1H/b14-11+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIFDJIOGCGSBS-IVKCLRODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=NC(=NC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCNC1=NC(=NC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40431374 | |

| Record name | CP 31398 Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217195-61-3 | |

| Record name | CP 31398 Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40431374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Styrylquinazoline CP-31398: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-31398, a styrylquinazoline (B1260680) compound, has been a subject of significant interest in cancer research due to its reported ability to restore the tumor-suppressive functions of mutant p53, the most frequently mutated gene in human cancers. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted mechanism of action of CP-31398. It details its effects on cell cycle progression and apoptosis, supported by quantitative data and detailed experimental protocols. Furthermore, this document visualizes the key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its biological activity. While initial studies highlighted its potential as a p53-reactivating drug, subsequent research has revealed a more complex pharmacological profile, including DNA intercalating properties, which are also discussed herein.

Discovery and Background

CP-31398 was first identified through a screening effort to discover small molecules capable of restoring the wild-type, DNA-binding conformation to mutant p53 proteins.[1] The rationale behind this approach was to rescue the tumor suppressor activity of p53, which is lost in a vast number of human cancers, rendering them resistant to conventional therapies. Structurally, CP-31398 is a styrylquinazoline.[1] Its discovery spurred considerable research into its potential as a targeted anticancer agent.

Synthesis of CP-31398

The synthesis of CP-31398 can be achieved through a multi-step process. A general synthetic route is outlined below.

Experimental Protocol: Synthesis of CP-31398

Step 1: Condensation A condensation reaction is performed between a quinazolinone precursor and 4-methoxybenzaldehyde (B44291) in the presence of sodium acetate (B1210297) to yield a styryl quinazoline (B50416) intermediate.

Step 2: Chlorination and Substitution The styryl quinazoline intermediate undergoes a chlorination reaction followed by a substitution reaction to yield the final CP-31398 compound.

Mechanism of Action

The mechanism of action of CP-31398 is complex and has been the subject of some debate. The primary proposed mechanisms are the restoration of mutant p53 function and the stabilization of wild-type p53. However, evidence also suggests a p53-independent mode of action involving DNA intercalation.

Restoration of Mutant p53 Function and Stabilization of Wild-Type p53

CP-31398 has been shown to restore the wild-type conformation of mutant p53, enabling it to bind to its consensus DNA response elements and transactivate downstream target genes.[2][3] This restoration of function is crucial for inducing cell cycle arrest and apoptosis in cancer cells harboring p53 mutations. Furthermore, in cells with wild-type p53, CP-31398 can stabilize the p53 protein, leading to its accumulation and enhanced tumor suppressor activity.[1][4]

Induction of Apoptosis and Cell Cycle Arrest

A primary outcome of CP-31398 treatment in cancer cells is the induction of apoptosis and cell cycle arrest.[1][4] In several cancer cell lines, exposure to CP-31398 leads to apoptosis, while in others, it causes cell cycle arrest, which can be a precursor to apoptosis.[1] This effect is largely dependent on the p53 status of the cells; cells lacking p53 are often resistant to CP-31398-induced growth inhibition.[1]

The apoptotic pathway activated by CP-31398 is the intrinsic, or mitochondrial, pathway. This involves the upregulation of the pro-apoptotic protein Bax, which leads to changes in the mitochondrial membrane potential and the release of cytochrome c.[5] Cytochrome c then activates a caspase cascade, beginning with the cleavage of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death.[5]

Upregulation of p53 Target Genes

Consistent with its role in activating p53, CP-31398 upregulates the expression of several p53 target genes. Notably, the expression of p21WAF1/Cip1, a cyclin-dependent kinase inhibitor that mediates cell cycle arrest, is increased.[1][3] Other upregulated genes include those involved in apoptosis, such as KILLER/DR5.[1]

DNA Intercalation

Contrasting evidence suggests that CP-31398 may not directly bind to p53 but instead acts as a DNA intercalator.[6] This interaction with DNA could potentially alter chromatin structure and influence the binding of transcription factors, including p53, to their target sequences. This proposed mechanism could also explain some of the p53-independent effects observed with CP-31398 treatment.

Quantitative Data

The biological activity of CP-31398 has been quantified in various studies. The following tables summarize some of the key findings.

| Cell Line | p53 Status | EC50 (µM) | Reference |

| U-87 MG | Wild-type | 10 | [4] |

| U-251 MG | Mutant | 15 | [4] |

| LN-229 | Mutant | 18 | [4] |

| T98G | Mutant | 22 | [4] |

| A172 | Mutant | 25 | [4] |

| U-373 MG | Mutant | 28 | [4] |

| LN-308 | p53-null | >50 | [4] |

Table 1: EC50 values of CP-31398 in various glioma cell lines after 72 hours of treatment.

| Cell Line | p53 Status | Treatment | Fold Increase in p21 Expression | Reference |

| A431 | Mutant | 10 µM CP-31398 for 6h | ~3 | [1] |

| SW480 | Mutant | 15 µg/ml CP-31398 for 20h | Significant Increase | [7] |

Table 2: Effect of CP-31398 on p21 expression in cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of CP-31398.

Western Blot Analysis for p53 and p21

Objective: To determine the effect of CP-31398 on the protein levels of p53 and its downstream target p21.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., A431, U2OS) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of CP-31398 (e.g., 0, 5, 10, 15 µg/ml) for a specified time (e.g., 20 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 50 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 (e.g., DO-1) and p21 (e.g., C-19) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., actin) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

TUNEL Assay for Apoptosis Detection

Objective: To quantify the extent of apoptosis induced by CP-31398.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with CP-31398 (e.g., 15 µg/ml) for a specified time (e.g., 16 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, for 60 minutes at 37°C in a humidified atmosphere.

-

Staining and Microscopy: Counterstain the cell nuclei with a DNA-specific stain (e.g., DAPI). Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if CP-31398 treatment enhances the binding of p53 to the promoter of a target gene (e.g., p21).

Protocol:

-

Cross-linking: Treat cells with CP-31398. Add formaldehyde (B43269) to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose (B213101) beads. Incubate the chromatin overnight at 4°C with an antibody against p53 or a negative control IgG.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction and ethanol (B145695) precipitation.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the p53 binding site in the p21 promoter to quantify the amount of immunoprecipitated DNA.

Visualizations

Signaling Pathway

References

- 1. content-assets.jci.org [content-assets.jci.org]

- 2. epigenome-noe.net [epigenome-noe.net]

- 3. protocols.io [protocols.io]

- 4. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

- 6. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the p53-Activating Molecule CP-31398

For Researchers, Scientists, and Drug Development Professionals

CP-31398 is a synthetic styrylquinazoline (B1260680) compound that has garnered significant interest in cancer research for its ability to activate the p53 tumor suppressor pathway. Initially developed with the aim of restoring wild-type function to mutant p53, its mechanism and therapeutic potential have been the subject of extensive investigation and some debate. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and the experimental findings that define its biological activity.

Core Chemical and Physical Properties

CP-31398, known by its IUPAC name N'-[2-[2-(4-methoxyphenyl)ethenyl]-4-quinazolinyl]-N,N-dimethyl-1,3-propanediamine, is most commonly utilized in its dihydrochloride (B599025) salt form. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | N'-[2-[2-(4-methoxyphenyl)ethenyl]-4-quinazolinyl]-N,N-dimethyl-1,3-propanediamine | [1] |

| Synonyms | CP 31398 | [2] |

| Chemical Class | Styrylquinazoline | [3] |

| Molecular Formula | C₂₂H₂₆N₄O (Free base) C₂₂H₂₈Cl₂N₄O (Dihydrochloride salt) | [1][2] |

| Molecular Weight | 362.47 g/mol (Free base) 435.39 g/mol (Dihydrochloride salt) | [1][2] |

| Solubility | Soluble in water and DMSO | [2] |

Note: A specific melting point for CP-31398 is not consistently reported in publicly available literature.

Mechanism of Action: A Dual Hypothesis

The precise mechanism by which CP-31398 exerts its effects has been a topic of scientific discussion. Two primary hypotheses have emerged from various studies, leading to a nuanced understanding of its interaction with the cell.

The p53 Stabilization Hypothesis

The initial hypothesis proposed that CP-31398 directly interacts with the p53 protein. This interaction was believed to stabilize the DNA-binding domain of both wild-type and various mutant forms of p53, restoring the wild-type conformation to the latter.[3][4] This conformational rescue would enable mutant p53 to properly bind to DNA and transactivate its downstream target genes, thereby re-establishing its tumor suppressor functions.[5] The putative mechanism involves blocking the ubiquitination and subsequent degradation of p53, leading to an increase in its intracellular protein levels and activity, without directly interfering with the p53-MDM2 interaction.[6]

The DNA Intercalation and Genotoxic Stress Hypothesis

Conversely, a substantial body of evidence suggests that CP-31398 may not bind to p53 directly. Instead, these studies propose that CP-31398 acts as a DNA intercalating agent.[7][8] This intercalation into the DNA helix is thought to induce genotoxic stress. Such stress triggers a classic cellular damage response, which naturally leads to the stabilization and activation of wild-type p53 as a central mediator of the DNA damage checkpoint.[2][7] In this model, the observed increase in p53 levels and activity is an indirect consequence of CP-31398's effect on DNA, rather than a direct interaction with the p53 protein itself.

The following diagram illustrates this mechanistic uncertainty:

Downstream Signaling and Cellular Outcomes

Regardless of the initial molecular interaction, the consensus is that CP-31398 treatment leads to the functional activation of the p53 signaling pathway. This activation triggers a cascade of downstream events culminating in cell cycle arrest and apoptosis.

Activated p53 acts as a transcription factor, upregulating a suite of target genes. Key among these are:

-

p21 (WAF1/Cip1): A cyclin-dependent kinase inhibitor that enforces cell cycle arrest, primarily at the G1/S transition.[6][9]

-

MDM2: As part of a negative feedback loop, p53 upregulates MDM2, which in turn targets p53 for degradation. However, CP-31398 appears to inhibit this degradation.[6]

-

PUMA, Bax, KILLER/DR5: These are pro-apoptotic proteins. Their increased expression shifts the cellular balance towards programmed cell death.[3][10]

The induction of apoptosis by CP-31398 prominently involves the mitochondrial (intrinsic) pathway. This is characterized by the translocation of p53 to the mitochondria, which leads to a change in the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-3, a key executioner of apoptosis.[5][6]

The diagram below outlines this established signaling cascade.

Quantitative Biological Activity

CP-31398 has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, irrespective of their p53 mutation status. The effective concentrations vary depending on the cell type and experimental duration.

| Cell Line Type | p53 Status | Effective Concentration / IC₅₀ / EC₅₀ | Cellular Effect(s) | Source(s) |

| Glioma Cells (various) | Wild-Type or Mutant | EC₅₀: 10 - 36 µM | Caspase-independent cell death | [11] |

| Rhabdomyosarcoma (A204) | Wild-Type | 10 - 40 µg/mL | G1 arrest, Apoptosis, ROS generation | [6] |

| Rhabdomyosarcoma (RD) | Mutant | Effective at similar concentrations to A204 | p53 stabilization, Apoptosis | [6] |

| Epidermoid Carcinoma (A431) | Mutant | 10 - 40 µg/mL | Cell cycle arrest, Apoptosis | [5] |

| Various Cancer Lines | Wild-Type, Mutant, Null | 15 µg/mL | Apoptosis (p53-dependent), Cell cycle arrest | [3] |

| Colorectal Cancer (HT-29) | Mutant | Effective at 2 µg/mL | Inhibition of cell growth, Apoptosis |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of CP-31398.

Western Blotting for p53 Pathway Activation

This protocol is used to detect changes in protein levels of p53 and its downstream targets.

-

Cell Treatment: Culture cancer cells (e.g., A431, A204) to 70-80% confluency. Treat cells with desired concentrations of CP-31398 (e.g., 10-40 µg/mL) or vehicle control (e.g., DMSO) for specified time points (e.g., 3, 6, 12, 24 hours).

-

Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 100 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[9]

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, MDM2, Bax, cleaved Caspase-3, or a loading control (e.g., Actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mitochondrial Membrane Potential (MMP) Assay using JC-1 Dye

This flow cytometry-based assay measures the disruption of the mitochondrial membrane potential, a key indicator of early apoptosis.

-

Cell Treatment: Treat cells with CP-31398 (e.g., 20 and 40 µg/mL) for a short duration (e.g., 15 minutes).[6] Include a vehicle control and a positive control for depolarization (e.g., 5 µM CCCP).

-

Harvesting: Trypsinize and harvest the treated cells.

-

Staining: Resuspend the cells in media or PBS containing 200 nM JC-1 dye.[12]

-

Incubation: Incubate the cells in a 37°C, 5% CO₂ incubator for 15-30 minutes.[12]

-

Washing (Optional but Recommended): Centrifuge the cells, remove the supernatant, and wash once with warm buffer to remove excess dye.

-

Analysis: Resuspend the cell pellet in buffer and analyze immediately by flow cytometry. Healthy cells with high MMP will exhibit red fluorescence (J-aggregates, detected in FL2 channel). Apoptotic cells with low MMP will show green fluorescence (JC-1 monomers, detected in FL1 channel). The ratio of red to green fluorescence indicates the level of mitochondrial depolarization.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the cellular effects of CP-31398.

Summary and Future Directions

CP-31398 is a potent activator of the p53 pathway that induces cell cycle arrest and apoptosis in cancer cells with both wild-type and mutant p53. While the initial excitement for its role as a direct mutant p53 "rescuer" has been tempered by findings suggesting a DNA-intercalation mechanism, its efficacy in preclinical models remains significant. The ability of CP-31398 to stabilize and activate p53, regardless of the upstream trigger, highlights a valuable therapeutic strategy. However, reports of toxicity and the controversy over its direct target suggest that further refinement of styrylquinazoline-based molecules may be necessary to improve specificity and therapeutic index, separating the desired p53-activating effects from potential p53-independent toxicities.[11] Future research will likely focus on developing analogs with a more defined and specific mechanism of action for clinical translation.

References

- 1. CP-31398 Datasheet DC Chemicals [dcchemicals.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing reactive oxygen species-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CP-31398, a novel p53-stabilizing agent, induces p53-dependent and p53-independent glioma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Ambiguous Interaction of CP-31398 with p53: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CP-31398, a styrylquinazoline (B1260680) derivative, was initially heralded as a promising small molecule for cancer therapy due to its reported ability to rescue mutant p53 function. Early studies suggested a direct interaction with the p53 core domain, leading to the stabilization of a wild-type conformation and restoration of its DNA-binding capabilities. However, subsequent and more extensive research has challenged this model, proposing instead that the cellular effects of CP-31398 are a consequence of its activity as a DNA intercalator, which in turn elicits a p53-dependent DNA damage response. This guide provides an in-depth analysis of the conflicting evidence, presenting the data and experimental methodologies from key studies to offer a comprehensive understanding of the scientific controversy surrounding the CP-31398 and p53 binding site and affinity.

The Controversy: Direct p53 Binding versus DNA Intercalation

The mechanism of action of CP-31398 remains a subject of scientific debate. Two primary hypotheses have been proposed:

-

Direct p53 Binding and Conformational Restoration: This initial hypothesis suggests that CP-31398 directly binds to the DNA-binding domain of mutant p53, stabilizing a wild-type-like conformation.[1][2][3] This restoration of structure is believed to rescue the protein's ability to bind to its target DNA sequences and transactivate downstream genes involved in cell cycle arrest and apoptosis. A key piece of evidence supporting this model is the reported restoration of a wild-type-associated epitope on the p53 DNA-binding domain, which is recognized by the monoclonal antibody 1620.[1][2]

-

DNA Intercalation and Induction of DNA Damage Response: A growing body of evidence contradicts the direct binding model, suggesting that CP-31398 functions as a DNA intercalating agent.[4][5][6] According to this hypothesis, the observed stabilization and activation of p53 are not due to a direct interaction with the protein itself, but are rather a downstream consequence of the cellular response to DNA damage induced by CP-31398. This model is supported by biochemical analyses and the observation that the effects of CP-31398 are often associated with genotoxic stress.[4][5]

Quantitative Data on CP-31398's Effects

Due to the conflicting models, quantitative data on the direct binding affinity of CP-31398 to p53 is not available. The prevailing evidence suggests that such a direct interaction may not occur. However, early studies reported on the effect of CP-31398 on the DNA-binding affinity of mutant p53. The following table summarizes these findings.

| Parameter | Mutant p53 Type(s) | Observed Effect of CP-31398 | Reference |

| DNA Binding Affinity (Kd) | R273H, R249S | Significantly increased affinity for cognate DNA | [7] |

| Maximum DNA Binding (Bmax) | R273H, R249S | Significantly increased | [7] |

| DNA Binding Affinity (Kd) | Wild-Type p53 | No effect | [7] |

| Maximum DNA Binding (Bmax) | Wild-Type p53 | Slightly increased | [7] |

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay to Assess p53 DNA Binding in Cells

This protocol is based on methodologies described in studies investigating the restoration of mutant p53 DNA-binding activity.[7]

Objective: To determine if CP-31398 treatment enhances the binding of mutant p53 to the promoter regions of its target genes in vivo.

Methodology:

-

Cell Treatment: Culture human cancer cells expressing mutant p53 (e.g., R273H) and treat with CP-31398 or a vehicle control for a specified duration.

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for p53.

-

Immune Complex Capture: Add protein A/G-agarose beads to capture the antibody-p53-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA from the eluted sample.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of known p53 target genes (e.g., p21, PUMA) to quantify the amount of co-precipitated DNA.

In Vitro DNA Binding Assay

This protocol is based on methods used to quantify the effect of CP-31398 on the affinity of purified p53 for DNA.[7]

Objective: To quantitatively measure the effect of CP-31398 on the DNA binding affinity (Kd) and maximum binding capacity (Bmax) of purified mutant p53 core domain.

Methodology:

-

Protein Purification: Express and purify the core domain of mutant p53 (e.g., R273H, R249S).

-

DNA Probe Labeling: Synthesize and label a double-stranded oligonucleotide containing a consensus p53 binding site with a radioactive or fluorescent tag.

-

Binding Reaction: Incubate a fixed amount of the labeled DNA probe with increasing concentrations of the purified mutant p53 core domain in the presence and absence of CP-31398.

-

Separation of Bound and Free DNA: Separate the p53-DNA complexes from the free DNA probe using a method such as electrophoretic mobility shift assay (EMSA) or filter binding assay.

-

Quantification: Quantify the amount of bound and free DNA probe.

-

Data Analysis: Plot the amount of bound DNA as a function of the p53 concentration and fit the data to a binding isotherm (e.g., Scatchard plot) to determine the Kd and Bmax values.

Visualizations

Caption: Proposed signaling pathway for CP-31398 via direct binding to mutant p53.

References

- 1. researchgate.net [researchgate.net]

- 2. Small-molecule correctors and stabilizers to target p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modes of p53 Interactions with DNA in the Chromatin Context - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ambiguous Case of CP-31398: A p53 Restorer or a DNA Intercalator? An In-Depth Technical Guide

For Immediate Release

This technical guide offers an in-depth exploration of the small molecule CP-31398, a compound once heralded as a promising agent for reactivating mutant p53, the guardian of the genome. Addressed to researchers, scientists, and drug development professionals, this document synthesizes the available preclinical data, delving into its proposed mechanisms of action, the ensuing scientific debate, and the experimental evidence that has shaped our understanding of this intriguing molecule.

Executive Summary

CP-31398 is a styrylquinazoline (B1260680) that emerged from early drug discovery screens as a compound capable of restoring wild-type function to the frequently mutated p53 tumor suppressor protein. Initial studies demonstrated its ability to induce a conformational change in mutant p53, leading to the transactivation of p53 target genes, cell cycle arrest, and apoptosis in cancer cells. However, subsequent research has cast doubt on this direct interaction, with compelling evidence suggesting that CP-31398 may exert its effects through DNA intercalation. This guide will dissect the evidence for both proposed mechanisms, present available quantitative data, and provide an overview of the key experimental protocols used in its evaluation. To date, there is no publicly available evidence of CP-31398 having entered clinical trials.

The Core Controversy: Two Competing Mechanisms of Action

The scientific literature presents two conflicting hypotheses regarding the primary mechanism by which CP-31398 exerts its anti-cancer effects.

Hypothesis 1: Restoration of Mutant p53 Conformation and Function

The initial and most widely cited mechanism of action is that CP-31398 directly binds to mutant p53, stabilizing a wild-type-like conformation. This restored conformation is thought to enable the mutant protein to once again bind to its cognate DNA response elements and transcriptionally activate downstream target genes involved in tumor suppression.

Key evidence supporting this hypothesis includes:

-

Increased Wild-Type Conformation: Studies have shown that treatment with CP-31398 leads to an increase in the fraction of p53 recognized by conformation-specific antibodies that detect the wild-type epitope.[1]

-

Restoration of DNA Binding: Quantitative DNA binding assays have demonstrated that CP-31398 can significantly increase the amount of mutant p53 that binds to its cognate DNA (Bmax) and enhance its affinity (Kd) for DNA.[2] However, it does not appear to affect the DNA binding affinity of wild-type p53.[2]

-

Activation of p53 Target Genes: Numerous studies have reported the upregulation of canonical p53 target genes such as p21, MDM2, Bax, and PUMA in cancer cells treated with CP-31398.[1][3]

-

Induction of p53-Dependent Apoptosis: CP-31398 has been shown to induce apoptosis in a p53-dependent manner, a process that involves the mitochondrial translocation of p53.[3][4]

Hypothesis 2: DNA Intercalation and Indirect p53 Activation

A growing body of evidence challenges the direct p53-binding model, proposing instead that CP-31398 functions as a DNA intercalating agent. This interaction with DNA is thought to induce a DNA damage response, leading to the stabilization and activation of p53, similar to the mechanism of known DNA damaging agents.

Key evidence supporting this hypothesis includes:

-

Lack of Direct Binding: Some studies using a range of biophysical techniques failed to detect a direct interaction between CP-31398 and the p53 core domain.

-

DNA Intercalation: Biophysical studies have provided evidence that CP-31398 can intercalate into DNA.[5]

-

p53-Independent Toxicity: CP-31398 has been observed to be toxic to cells lacking p53, suggesting a mechanism of action that is not solely dependent on p53.[1]

-

Induction of a Classical p53 Response: The pattern of p53 stabilization and target gene activation is similar to that induced by known DNA damaging agents like daunorubicin.[5]

The following diagram illustrates the two proposed pathways:

Quantitative Data

| Cell Line | p53 Status | Concentration/Dose | Observed Effect | Reference |

| A204 (Rhabdomyosarcoma) | Wild-Type | 0, 10, 20, 40 µg/mL | Dose-dependent increase in apoptosis and G1 cell cycle arrest.[6] | |

| RD (Rhabdomyosarcoma) | Mutant | Various concentrations | Stabilization of p53 and enhanced expression of p21, mdm2, and Apaf1.[4] | |

| A431 (Epidermoid Carcinoma) | Mutant (R273H) | Lower concentrations | G0/G1 cell-cycle arrest.[3] | |

| A431 (Epidermoid Carcinoma) | Mutant (R273H) | Higher concentrations | Increased sub-G1 population (apoptosis).[3] | |

| MMRU (Melanoma) | Wild-Type | 15 µg/mL | Apoptosis.[7] | |

| MeWo (Melanoma) | Mutant (single point) | 15 µg/mL | Apoptosis.[7] | |

| Sk-mel-110 (Melanoma) | Mutant (multiple) | 15 µg/mL | No apoptosis.[7] | |

| H460 and PA-1 | Wild-Type | 15 µg/mL | Inhibition of p53 ubiquitination.[5] |

DNA Binding Affinity Data:

One study reported that CP-31398 significantly increases the amount of mutant p53 that binds to its cognate DNA (Bmax) and improves its affinity (Kd). However, specific Kd values were not provided in the abstract.[2] For wild-type p53, the compound did not affect the Kd value for DNA binding.[2]

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited are often not fully elaborated in the primary literature. Below are generalized methodologies based on the available information.

Western Blotting for p53 and Target Gene Expression

This technique is used to detect and quantify the levels of specific proteins, such as p53, p21, and Bax, in cell lysates.

General Protocol:

-

Cell Lysis: Cells are treated with CP-31398 or a vehicle control for a specified time. The cells are then harvested and lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard assay, such as the BCA assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE: An equal amount of protein from each sample is loaded onto a polyacrylamide gel and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p53, anti-p21). The dilution and incubation time will vary depending on the antibody.

-

Secondary Antibody Incubation: After washing to remove unbound primary antibody, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that can be captured on film or by a digital imager.

Chromatin Immunoprecipitation (ChIP) for p53 DNA Binding

ChIP is used to determine whether a specific protein, in this case p53, is bound to a specific DNA sequence in living cells.

General Protocol:

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Cell Lysis and Sonication: The cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

-

Immunoprecipitation: The chromatin is incubated with an antibody specific to p53. The antibody-p53-DNA complexes are then pulled down using protein A/G beads.

-

Washing: The beads are washed to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating.

-

DNA Purification: The DNA is purified to remove proteins.

-

Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to determine the enrichment of specific p53 target gene promoters or by sequencing (ChIP-seq) for a genome-wide analysis of p53 binding sites.

Downstream Cellular Effects of CP-31398

Regardless of the primary mechanism, treatment with CP-31398 leads to a cascade of downstream cellular events consistent with p53 activation.

Clinical Development Status

Despite the promising preclinical data, there is no publicly available information to suggest that CP-31398 has entered into formal clinical trials. Searches of clinical trial registries and databases have not yielded any results for this compound. The reasons for the apparent halt in its development are not publicly known but could be related to the controversy surrounding its mechanism of action, potential off-target effects, or unfavorable pharmacokinetic or toxicological profiles.

Conclusion and Future Directions

CP-31398 remains a molecule of significant interest in the field of p53-targeted cancer therapy. The conflicting evidence regarding its mechanism of action highlights the complexities of drug discovery and the importance of rigorous validation. While the initial excitement surrounding its potential to directly restore mutant p53 function has been tempered by the DNA intercalation hypothesis, the compound's ability to activate the p53 pathway and induce cancer cell death is undeniable.

Future research in this area should focus on:

-

Definitive Mechanism of Action Studies: Utilizing advanced biophysical and structural biology techniques to definitively determine whether CP-31398 directly binds to p53 and, if so, to characterize the interaction in detail.

-

Structure-Activity Relationship Studies: If direct binding is confirmed, further medicinal chemistry efforts could optimize the compound's potency and specificity. If DNA intercalation is the primary mechanism, efforts could be directed towards designing analogs with improved DNA binding specificity for cancer cells.

-

Investigation of Off-Target Effects: A thorough understanding of the p53-independent effects of CP-31398 is crucial for assessing its therapeutic potential and potential liabilities.

References

- 1. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Small Molecule CP-31398: A Technical Guide to its Modulation of p53 Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including cell cycle arrest, DNA repair, and apoptosis. Its inactivation, frequently through mutation, is a hallmark of a vast number of human cancers. The small molecule CP-31398 has emerged as a significant therapeutic candidate due to its ability to restore wild-type function to mutant p53 and stabilize wild-type p53 protein. This technical guide provides an in-depth overview of the effects of CP-31398 on p53 downstream signaling pathways, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular mechanisms involved.

Mechanism of Action

CP-31398, a styrylquinazoline (B1260680) derivative, exhibits a dual mechanism of action on the p53 protein. In cancer cells harboring mutant p53, CP-31398 can restore a wild-type conformation to the p53 protein, thereby rescuing its DNA-binding and transcriptional activities.[1][2] For cells with wild-type p53, the compound enhances its stability by inhibiting its ubiquitination and subsequent proteasomal degradation.[3][4] Notably, this stabilization occurs without interfering with the binding of MDM2, a key E3 ubiquitin ligase and negative regulator of p53.[5] The accumulation of transcriptionally active p53 triggers downstream signaling cascades that ultimately lead to cell cycle arrest and apoptosis.[6][7][8]

Quantitative Data

The following tables summarize the quantitative effects of CP-31398 on cancer cell lines and the modulation of p53 downstream targets.

Table 1: IC50 Values of CP-31398 in Various Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| Mesothelioma Cells | Mesothelioma | Wild-type | 6.80 ± 2.12 | [9] |

| Mesothelioma Cells | Mesothelioma | Mutant | 5.55 ± 0.20 | [9] |

| Glioma Cell Lines (range) | Glioma | Wild-type or Mutant | 10 - 36 | [10] |

Table 2: Quantitative Effects of CP-31398 on p53 and Downstream Target Proteins

| Cell Line | Treatment | Target Protein | Change in Expression | Time Point | Reference |

| A204 (Rhabdomyosarcoma) | 20 µg/mL CP-31398 | p53 | Slight enhancement | 24 hours | [6][11] |

| A204 (Rhabdomyosarcoma) | 20 µg/mL CP-31398 | p21 | Upregulated | 3, 6, 12 hours | [1][6] |

| A204 (Rhabdomyosarcoma) | 20 µg/mL CP-31398 | MDM2 | Upregulated | 3, 6, 12 hours | [1][6] |

| A431 (Epidermoid Carcinoma) | CP-31398 | p21 | Upregulated | 3, 6 hours | [12][13] |

| A431 (Epidermoid Carcinoma) | CP-31398 | MDM2 | Upregulated | 3, 6 hours | [12][13] |

| HCT116 (Colon Carcinoma) | CP-31398 | p53 | Dramatically elevated | Not Specified | [14] |

| HCT116 (Colon Carcinoma) | CP-31398 | p21(Waf1) | Dramatically elevated | Not Specified | [14] |

| HCT116 (Colon Carcinoma) | CP-31398 | Bax | Increased | Not Specified | [14] |

| H460 and HCT116 | 15 µg/mL CP-31398 | Ubiquitinated p53 | Reduced | 4 hours (with ALLN) | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of CP-31398.

Western Blot Analysis for p53 and Downstream Targets

This protocol is for determining the protein levels of p53, p21, and Bax.

-

Cell Lysis:

-

Treat cells with the desired concentrations of CP-31398 for specified time periods.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.[16]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.[16]

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

-

Load samples onto a 4-20% Tris-glycine polyacrylamide gel and run at 100-120 V.

-

Transfer proteins to a PVDF membrane.[16]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against p53, p21, Bax, and a loading control (e.g., β-actin).

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.[16]

-

-

Detection:

-

Detect the chemiluminescent signal using an ECL substrate and an imaging system.[16]

-

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying apoptosis and necrosis.

-

Cell Preparation:

-

Seed 1 x 10^6 cells in a T25 flask and treat with CP-31398.

-

Collect both floating and adherent cells by trypsinization.

-

Wash the cells twice with cold PBS.[12]

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

-

Incubate for 20 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 1X Binding Buffer to each tube.

-

Analyze the cells immediately by flow cytometry.

-

Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

-

p53 Ubiquitination Assay

This protocol is for assessing the ubiquitination status of p53.

-

Cell Treatment:

-

Expose cells to CP-31398 (e.g., 15 µg/ml) for 1 hour.

-

Add a proteasome inhibitor (e.g., 50 µM ALLN) and incubate for an additional 4 hours.[15]

-

-

Immunoprecipitation:

-

Lyse the cells and immunoprecipitate p53 using an anti-p53 antibody.[15]

-

-

Western Blotting:

-

Separate the immunoprecipitated proteins by SDS-PAGE.

-

Perform a Western blot using an anti-ubiquitin antibody to detect ubiquitinated p53.[15]

-

Mitochondrial Membrane Potential (MMP) Assay

This protocol is for measuring changes in mitochondrial membrane potential.

-

Cell Preparation:

-

Seed cells in a 96-well plate.

-

Treat cells with CP-31398. Include a positive control for depolarization (e.g., FCCP).

-

-

Staining:

-

Add a cationic fluorescent dye such as TMRE or JC-1 to the cells and incubate at 37°C.[17]

-

-

Analysis:

-

For TMRE, measure the fluorescence at Ex/Em = 549/575 nm using a plate reader or fluorescence microscope. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.[17]

-

Caspase Activity Assay

This protocol is for measuring the activity of executioner caspases like caspase-3.

-

Cell Lysis:

-

Induce apoptosis with CP-31398.

-

Lyse the cells in the provided lysis buffer.[18]

-

-

Assay Reaction:

-

Add the cell lysate to a reaction buffer containing a colorimetric or fluorometric caspase substrate (e.g., DEVD-pNA for caspase-3).[18]

-

-

Measurement:

-

Incubate at 37°C for 1-2 hours.

-

Measure the absorbance or fluorescence using a microplate reader. The increase in signal is proportional to the caspase activity.[18]

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways affected by CP-31398.

Figure 1: Mechanism of action of CP-31398 on p53 signaling.

Figure 2: CP-31398 induced mitochondrial apoptosis pathway.

Figure 3: General experimental workflow for studying CP-31398 effects.

References

- 1. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stabilization of p53 by CP-31398 inhibits ubiquitination without altering phosphorylation at serine 15 or 20 or MDM2 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tumor suppressor p53 promotes ferroptosis in oxidative stress conditions independent of modulation of ferroptosis by p21, CDKs, RB, and E2F - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 7. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. A p53-stabilizing agent, CP-31398, induces p21 expression with increased G2/M phase through the YY1 transcription factor in esophageal carcinoma defective of the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biologi.ub.ac.id [biologi.ub.ac.id]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. assaygenie.com [assaygenie.com]

- 18. resources.novusbio.com [resources.novusbio.com]

The Role of CP-31398 in Restoring p53 Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including cell cycle arrest, DNA repair, and apoptosis. Its inactivation, frequently through mutation, is a hallmark of over half of all human cancers, making the restoration of its function a highly sought-after therapeutic strategy. CP-31398, a styrylquinazoline (B1260680) derivative, has emerged as a significant small molecule in this field, demonstrating the ability to restore wild-type function to mutant p53 and stabilize the wild-type protein. This technical guide provides an in-depth analysis of the core mechanisms of CP-31398, detailing its impact on p53 conformation, stability, and downstream signaling pathways. It consolidates quantitative data from key studies, outlines detailed experimental protocols for assessing its activity, and presents visual representations of the molecular pathways involved.

Introduction

The p53 protein acts as a central hub in the cellular response to genotoxic stress. Upon activation, it functions as a transcription factor, inducing the expression of genes that orchestrate a variety of anti-proliferative and pro-apoptotic cellular processes. Mutations in the TP53 gene can lead to the expression of a dysfunctional protein that is unable to bind to its target DNA sequences, thereby abrogating its tumor-suppressive capabilities.

CP-31398 was identified through a screening process aimed at discovering compounds capable of restoring the wild-type conformation of mutant p53.[1] Subsequent research has revealed its dual ability to not only rescue the function of certain p53 mutants but also to stabilize and enhance the activity of wild-type p53.[2] This guide delves into the molecular underpinnings of CP-31398's action, providing a comprehensive resource for researchers in oncology and drug development.

Mechanism of Action of CP-31398

The primary mechanism attributed to CP-31398 is its ability to influence the conformation and stability of the p53 protein. This leads to the reactivation of its transcriptional functions and the induction of downstream anti-tumorigenic effects.

Restoration of Wild-Type Conformation to Mutant p53

CP-31398 has been shown to restore a wild-type-associated epitope on the DNA-binding domain of mutant p53 proteins.[1] This conformational change is crucial for the protein to regain its ability to bind to the specific DNA response elements in the promoters of its target genes. Studies have demonstrated that CP-31398 can restore DNA-binding activity to p53 mutants such as R273H and R249S in a dose-dependent manner.[3][4]

Stabilization of Wild-Type and Mutant p53

A key aspect of CP-31398's function is its ability to increase the cellular levels of both wild-type and mutant p53.[2][5] This stabilization is achieved, at least in part, by inhibiting the ubiquitination of p53.[1][6] By blocking the ubiquitin-proteasome degradation pathway for p53, CP-31398 leads to the accumulation of the protein in the nucleus, where it can exert its transcriptional activity. Notably, this inhibition of ubiquitination appears to occur without disrupting the physical interaction between p53 and its primary E3 ubiquitin ligase, MDM2.[1][6]

The DNA Intercalation Controversy

While the model of direct p53 binding and conformational change is widely cited, some studies have suggested that CP-31398 may also function as a DNA intercalator.[7] This alternative mechanism proposes that the cellular effects of CP-31398 could be, in part, a consequence of inducing a DNA damage response, which would then lead to p53 stabilization through canonical pathways. However, it has been observed that CP-31398-induced p53 stabilization does not lead to the phosphorylation of p53 at serine 15 or 20, a hallmark of the DNA damage response, suggesting a distinct mechanism of action.[2][6] Further research is needed to fully elucidate the contribution of each proposed mechanism.

Cellular Consequences of CP-31398 Treatment

The restoration of p53 function by CP-31398 triggers a cascade of downstream events that ultimately lead to the inhibition of cancer cell growth.

Transcriptional Activation of p53 Target Genes

Upon stabilization and conformational rescue, p53 translocates to the nucleus and activates the transcription of its target genes. Key among these are:

-

p21WAF1/CIP1 : A cyclin-dependent kinase inhibitor that induces cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[1][8][9]

-

MDM2 : As part of a negative feedback loop, p53 induces the expression of its own regulator, MDM2.[1][8]

-

Pro-apoptotic Bcl-2 family members (e.g., Bax, PUMA) : These proteins play a crucial role in initiating the mitochondrial pathway of apoptosis.[1][8][10][11]

-

Apaf-1 : A key component of the apoptosome, which is involved in the activation of caspase-9.[1][8]

Cell Cycle Arrest

Treatment of cancer cells with CP-31398 leads to a dose-dependent cell cycle arrest.[1][8][12] In several cell lines, this manifests as an accumulation of cells in the G1 phase of the cell cycle.[8] For instance, in A204 rhabdomyosarcoma cells, lower concentrations of CP-31398 resulted in an up to 38% increase in the G1 population compared to control.[8]

Induction of Apoptosis

CP-31398 is a potent inducer of apoptosis in cancer cells harboring either wild-type or mutant p53.[10][12] The primary mechanism of apoptosis induction is through the intrinsic, or mitochondrial, pathway.[8][10] This involves the translocation of p53 to the mitochondria, leading to a change in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.[8][10][11]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of CP-31398.

Table 1: Effect of CP-31398 on Cell Cycle Distribution in A204 Rhabdomyosarcoma Cells

| Treatment (24 hours) | % of Cells in G1 Phase (relative to control) |

| CP-31398 (low concentration) | Up to 38% increase |

Data extracted from a study on rhabdomyosarcoma cells, which observed a dose-dependent accumulation of cells in the G1 phase at lower concentrations.[8]

Table 2: Effect of CP-31398 on p53 Downstream Target Gene Expression

| Cell Line | p53 Status | Target Gene | Effect of CP-31398 |

| A431 (human epidermoid carcinoma) | Mutant (R273H) | p21, mdm2, Bax | Upregulation |

| A204 (rhabdomyosarcoma) | Wild-type | p21, mdm2, puma | Upregulation |

| RD (rhabdomyosarcoma) | Mutant | p21, mdm2, puma | Upregulation |

| HCT116+/+ (colon carcinoma) | Wild-type | p21, Bax | Upregulation |

| MeWo (melanoma) | Mutant (single point mutation) | Bax, PUMA | Upregulation |

This table compiles findings from multiple studies demonstrating the transcriptional activation of p53 target genes in various cancer cell lines following CP-31398 treatment.[1][4][8][10][11]

Table 3: Cellular Outcomes of CP-31398 Treatment in Various Cancer Cell Lines

| Cell Line | p53 Status | Outcome |

| Nine human cancer cell lines | Wild-type, Mutant, or Null | 6/9 underwent apoptosis, 2/9 underwent cell cycle arrest |

| A204 (rhabdomyosarcoma) | Wild-type | G1 cell cycle arrest and apoptosis |

| RD (rhabdomyosarcoma) | Mutant | Apoptosis |

| HCT116+/+ (colon carcinoma) | Wild-type | Apoptosis |

| MMRU (melanoma) | Wild-type | Apoptosis |

| MeWo (melanoma) | Mutant (single point mutation) | Apoptosis |

| Sk-mel-110 (melanoma) | Mutant (multiple mutations) | No apoptosis |

This table summarizes the differential responses of various cancer cell lines to CP-31398, highlighting that the cellular outcome can be influenced by the p53 mutational status.[8][11][12]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of CP-31398.

Western Blot Analysis for Protein Expression

Objective: To determine the levels of p53 and its downstream target proteins (e.g., p21, MDM2, Bax, cleaved caspases) following CP-31398 treatment.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of CP-31398 or vehicle control for specified time periods.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the mRNA levels of p53 target genes (e.g., CDKN1A (p21), MDM2, BAX, PUMA) after CP-31398 treatment.

Protocol:

-

Cell Culture and Treatment: Treat cells with CP-31398 as described for Western blotting.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of CP-31398 on cell cycle distribution.

Protocol:

-

Cell Culture and Treatment: Treat cells with CP-31398 as previously described.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if CP-31398 treatment enhances the binding of p53 to the promoter regions of its target genes.

Protocol:

-

Cross-linking: Treat cells with CP-31398, followed by cross-linking with formaldehyde (B43269) to fix protein-DNA complexes.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for p53 or a control IgG overnight at 4°C.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-agarose or magnetic beads.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the p53 response elements in the promoter regions of target genes (e.g., p21).

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the action of CP-31398.

Conclusion

CP-31398 represents a pioneering effort in the pharmacological reactivation of p53. Its ability to restore wild-type function to mutant p53 and stabilize the wild-type protein underscores the therapeutic potential of targeting this critical tumor suppressor. By inducing the transcription of key target genes, CP-31398 effectively triggers cell cycle arrest and apoptosis in a variety of cancer cell models. While the precise molecular interaction of CP-31398 with p53 and DNA remains a subject of some debate, its profound biological effects are well-documented. This technical guide provides a comprehensive overview of the current understanding of CP-31398's role in restoring p53 function, offering a valuable resource for the ongoing research and development of novel cancer therapeutics targeting the p53 pathway. Further investigation into the nuances of its mechanism and the determinants of cellular response will be crucial in optimizing its potential clinical applications.

References

- 1. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing reactive oxygen species-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CP-31398 restores DNA-binding activity to mutant p53 in vitro but does not affect p53 homologs p63 and p73 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI - CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice [jci.org]

- 5. Stabilization of p53 by CP-31398 Inhibits Ubiquitination without Altering Phosphorylation at Serine 15 or 20 or MDM2 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stabilization of p53 by CP-31398 inhibits ubiquitination without altering phosphorylation at serine 15 or 20 or MDM2 binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CP-31398, a putative p53-stabilizing molecule tested in mammalian cells and in yeast for its effects on p53 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A p53-stabilizing agent, CP-31398, induces p21 expression with increased G2/M phase through the YY1 transcription factor in esophageal carcinoma defective of the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The p53 stabilizing compound CP-31398 induces apoptosis by activating the intrinsic Bax/mitochondrial/caspase-9 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mutant p53 melanoma cell lines respond differently to CP-31398-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Chaperone CP-31398: A Technical Guide to its Mechanism and Application in p53 Reactivation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its mutation or inactivation is a hallmark of over half of all human cancers.[1] The restoration of wild-type p53 function in cancer cells represents a promising therapeutic strategy. CP-31398, a styrylquinazoline (B1260680) derivative, has emerged as a key small molecule in this endeavor, acting as a pharmacological chaperone to stabilize both wild-type and certain mutant p53 proteins, thereby reactivating the p53 signaling pathway. This technical guide provides an in-depth overview of the core mechanisms of CP-31398, detailed experimental protocols for its study, and quantitative data on its efficacy.

Introduction: The Promise of p53 Reactivation

The p53 protein, often dubbed the "guardian of the genome," functions as a transcription factor that, in response to cellular stress, orchestrates a variety of anti-tumorigenic responses.[2] The majority of p53 mutations are missense mutations occurring in the DNA-binding domain, leading to a conformationally unstable and inactive protein.[3] Pharmacological chaperones are small molecules that can bind to and stabilize these mutant proteins, restoring their native conformation and, consequently, their tumor-suppressive functions. CP-31398 was identified in a screen for compounds that could restore a wild-type conformation to mutant p53.[2] It has since been shown to not only rescue the function of some p53 mutants but also to stabilize and enhance the activity of wild-type p53.[2][4]

Mechanism of Action of CP-31398

CP-31398's primary mechanism of action is the stabilization of the p53 protein. For mutant p53, it is proposed to refold the protein to a wild-type-like conformation, enabling it to once again bind to its target DNA sequences.[1] In cells with wild-type p53, CP-31398 enhances its stability, leading to increased protein levels and activity.[4] This stabilization is achieved, at least in part, by inhibiting the ubiquitination of p53, a key step in its degradation pathway.[5] Notably, this effect appears to be independent of the main p53 negative regulator, MDM2, as CP-31398 does not disrupt the p53-MDM2 interaction.[2]

Signaling Pathway of CP-31398-mediated p53 Activation

Caption: CP-31398-mediated p53 signaling pathway.

Quantitative Data on CP-31398 Efficacy

The efficacy of CP-31398 has been demonstrated across various cancer cell lines, with effects on p53 conformation, downstream gene expression, and cellular fate. The following tables summarize key quantitative findings from the literature.

Table 1: Effect of CP-31398 on p53 Conformation and DNA Binding

| Parameter | Cell Line/System | Mutant p53 | Treatment | Result | Reference |

| Wild-type Conformation (PAb1620 IP) | HIPK2i cells | - | ZnCl2 and Adriamycin | Increased folded conformation | [6] |

| DNA Binding (Bmax) | Purified p53 core domain | R273H, R249S | Dose-dependent CP-31398 | Significant increase | [7] |

| DNA Binding (Kd) | Purified p53 core domain | R273H, R249S | Dose-dependent CP-31398 | Significant increase in affinity | [7] |

Table 2: Upregulation of p53 Target Genes by CP-31398

| Target Gene | Cell Line | p53 Status | Treatment | Fold Induction | Reference |

| p21 | A204 | Wild-type | 20 µg/mL CP-31398 (3-12h) | Upregulated | [4][8] |

| MDM2 | A204 | Wild-type | 20 µg/mL CP-31398 (3-12h) | Upregulated | [4][8] |

| Bax | A431 | Mutant (R273H) | CP-31398 | Upregulated | [1] |

| PUMA | MeWo | Mutant | 15 µg/mL CP-31398 | Increased transcription | [9] |

Table 3: Cellular Effects of CP-31398

| Effect | Cell Line | p53 Status | Treatment | Observation | Reference |

| Apoptosis | MMRU, MeWo | Wild-type, Mutant | 15 µg/mL CP-31398 | Induced | [9] |

| G1 Cell Cycle Arrest | A204 | Wild-type | 20 µg/mL CP-31398 | Induced | [4] |

| Inhibition of Cell Growth | PLC/PRF/5, Huh7 | Mutant | Dose-dependent CP-31398 | Inhibited | [3] |

| Tumor Volume Reduction | RD cell xenografts | Mutant | Daily CP-31398 | Reduced (P < 0.05) | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of CP-31398's effects. The following are generalized protocols for key experiments, based on methodologies reported in the literature.

Cell Culture and CP-31398 Treatment

-

Cell Lines: A variety of human cancer cell lines with different p53 statuses can be used, such as A204 (wild-type p53), RD (mutant p53), and HT-29 (mutant p53).[8][10]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

CP-31398 Treatment: CP-31398 is dissolved in a suitable solvent like DMSO to create a stock solution.[3] Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentration of CP-31398 or vehicle control (DMSO).[3] Treatment duration can vary from a few hours to several days depending on the endpoint being measured.[8]

Western Blot Analysis for Protein Expression

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.[11]

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[11]

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11] The membrane is then incubated with primary antibodies against p53, p21, Bax, or other proteins of interest overnight at 4°C.[11] After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.[11] Band intensities can be quantified using densitometry software.[11]

Experimental Workflow for Western Blotting

Caption: A typical experimental workflow for Western blotting.

p53 DNA Binding Activity Assay (Chromatin Immunoprecipitation - ChIP)

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.[12]

-

Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.[13]

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to p53 overnight at 4°C.[12] Protein A/G beads are then added to pull down the antibody-protein-DNA complexes.[13]

-

Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted.[13]

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.[12]

-

Analysis: The purified DNA is analyzed by qPCR using primers for the promoter regions of known p53 target genes (e.g., p21, MDM2) to quantify p53 binding.[14]

p53 Transcriptional Activity Assay (Luciferase Reporter Assay)

-

Transfection: Cells are co-transfected with a p53-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.[15][16]

-

Treatment: After transfection, cells are treated with CP-31398 or a vehicle control.[15]

-

Lysis and Luciferase Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.[15]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.[15] The fold change in p53 transcriptional activity is calculated relative to the vehicle-treated control.

Concluding Remarks

CP-31398 stands as a significant proof-of-concept for the pharmacological chaperone approach to cancer therapy. Its ability to stabilize and reactivate both wild-type and mutant p53 has paved the way for the development of next-generation p53-targeting drugs. While some studies have questioned the direct binding of CP-31398 to p53, suggesting it may act as a DNA intercalator, its p53-dependent cellular effects are well-documented.[17] Further research into the precise molecular interactions of CP-31398 and the development of more potent and specific analogs holds great promise for the future of personalized cancer medicine.

References

- 1. CP-31398 restores mutant p53 tumor suppressor function and inhibits UVB-induced skin carcinogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mutant p53-conformation modifying drug, CP-31398, can induce apoptosis of human cancer cells and can stabilize wild-type p53 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting wild-type and mutant p53 with small molecule CP-31398 blocks the growth of rhabdomyosarcoma by inducing ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]